molecular formula C12H10F3N B1323418 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile CAS No. 29786-44-5

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Cat. No.: B1323418
CAS No.: 29786-44-5
M. Wt: 225.21 g/mol
InChI Key: MFKULHDHOJHBAX-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:

    1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and physical properties.

    1-(4-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile: The presence of a cyclohexane ring introduces different steric and electronic effects compared to the cyclobutane ring.

    1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile:

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which together confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKULHDHOJHBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619768
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-44-5
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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